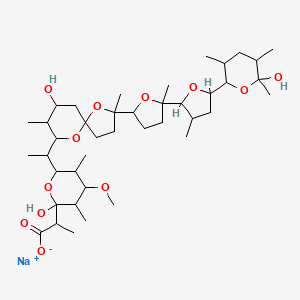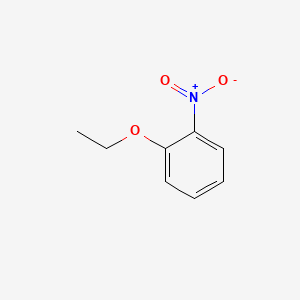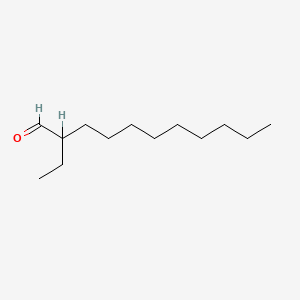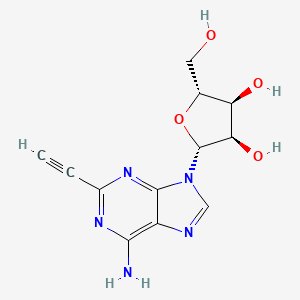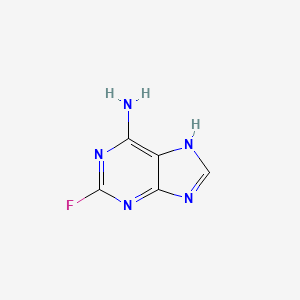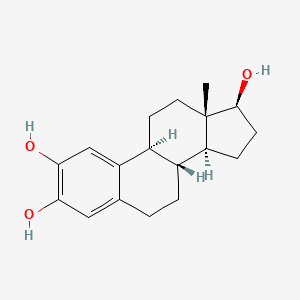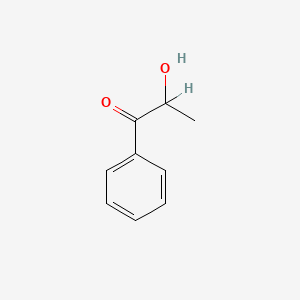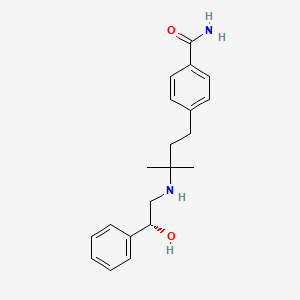
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide is a bioactive chemical.
Wissenschaftliche Forschungsanwendungen
Metabolism and Disposition
A study on the metabolism and disposition of a compound structurally related to 4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide, LY 195448, showed its distribution and metabolism in rodents. The compound was found in various tissues, and its metabolites, including para-hydroxy-LY and meta-OH-LY, were observed to conjugate with glucuronide or sulfate moieties (Ho et al., 1989).
Physico-Chemical Properties
Research focusing on the physico-chemical properties of similar compounds highlighted the importance of these characteristics in understanding the relationship between structure and biological activity. Parameters like lipophilicity, surface activity, and adsorbability were crucial for quantitative structure-activity studies (Stankovicová et al., 2014).
Coordination Chemistry
2-Hydroxy-N-{2-[2-hydroxyethyl)amino]ethyl}benzamide, a related compound, was used to coordinate copper ions to form anionic metalloligands. These metalloligands, in the presence of lanthanide salts, yielded complexes exhibiting single-molecule magnet (SMM) and single-chain magnet (SCM) behavior (Costes et al., 2010).
Synthetic Chemistry
The Bischler-Napieralski reaction of N-(4-Aryl-4-hydroxybutyl)benzamides, a group closely related to the compound , was studied for the synthesis of various organic compounds. This reaction led to the formation of 3-arylmethylidene-4,5-dihydro-3H-pyrroles (Browne et al., 1981).
Antioxidant Activity
In a study of benzamide derivatives, some compounds were found to inhibit nitric oxide (NO) production in microglia cells, suggesting potential antioxidant activity (Kim et al., 2009).
Microbiological Transformation
Derivatives of 4-phenyl-2-pyrrolidone, a structural analogue, underwent transformation by fungi, leading to the formation of various hydroxylated compounds. This study highlights the potential for microbiological transformation of related compounds (Parshikov et al., 1997).
Catalysis
A novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles was reported. The synthesized compounds were evaluated for various applications, including antioxidant activity and corrosion inhibition (Kumar et al., 2022).
Eigenschaften
CAS-Nummer |
111974-80-2 |
|---|---|
Produktname |
4-(3-(2-Hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide |
Molekularformel |
C20H26N2O2 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
4-[3-[[(2R)-2-hydroxy-2-phenylethyl]amino]-3-methylbutyl]benzamide |
InChI |
InChI=1S/C20H26N2O2/c1-20(2,22-14-18(23)16-6-4-3-5-7-16)13-12-15-8-10-17(11-9-15)19(21)24/h3-11,18,22-23H,12-14H2,1-2H3,(H2,21,24)/t18-/m0/s1 |
InChI-Schlüssel |
SYZWOOODCAMXPL-SFHVURJKSA-N |
Isomerische SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NC[C@@H](C2=CC=CC=C2)O |
SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)(CCC1=CC=C(C=C1)C(=O)N)NCC(C2=CC=CC=C2)O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
111974-80-2 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-(3-(2-hydroxy-2-phenyl)ethylamino-3-methylbutyl)benzamide LY 119123 LY 195448 LY-195448 LY-199123 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





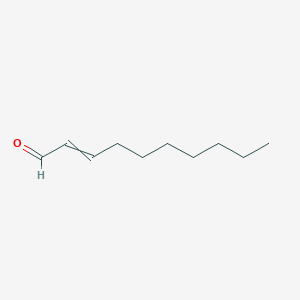
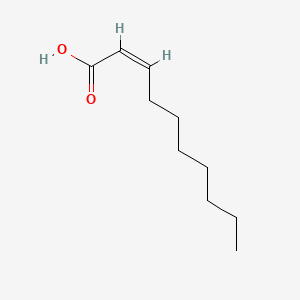
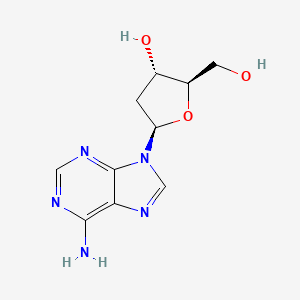
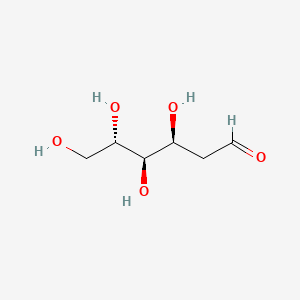
![[2-(Diethoxy-phosphorylamino)-ethyl]-phosphoramidic acid diethyl ester](/img/structure/B1664074.png)
